N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is an organic compound classified as a benzothiophene derivative. This compound features a bromophenyl group, a chloro substituent, and a carboxamide functional group attached to a benzothiophene ring. Its chemical properties and structure make it significant in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves several steps:
The synthetic pathway requires careful control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to ensure high yields and purity of the final product.
The molecular formula for N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is . The structure includes:
InChI=1S/C15H9BrClNOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19)
.N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions typical for benzothiophene derivatives:
These reactions are influenced by the electronic properties imparted by the bromine and chlorine substituents, which can enhance reactivity towards electrophiles or nucleophiles.
The mechanism of action for N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems:
Research indicates that benzothiophene derivatives have shown promise in drug design, particularly for conditions such as cancer and inflammatory diseases.
N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide exhibits properties typical of halogenated aromatic compounds, including:
N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has several significant applications:
This compound's unique structural features make it an interesting candidate for further research into its therapeutic applications and chemical transformations.
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6